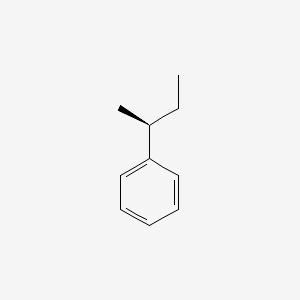

(S)-sec-butylbenzene

描述

Evolution of Stereochemistry and Chiral Molecule Research

The study of stereochemistry, which examines the three-dimensional arrangement of atoms in molecules, has its roots in the early 19th century. In 1815, Jean-Baptiste Biot's discovery that certain organic molecules could rotate the plane of polarized light laid the groundwork for the concept of optical activity. wikipedia.org However, it was Louis Pasteur who is widely regarded as the first stereochemist. In 1848, he meticulously separated enantiomeric crystals of a tartrate salt, demonstrating that chirality had a molecular basis. wikipedia.orgnih.gov This pivotal discovery was followed by the independent proposals of Jacobus Henricus van 't Hoff and Joseph Le Bel in 1874, who explained optical activity by postulating the tetrahedral arrangement of atoms around a carbon atom. wikipedia.orgresearchgate.net The term "chiral" itself was later introduced by Lord Kelvin in 1904. wikipedia.org

The 20th century saw a rapid expansion of stereochemical research, with significant contributions from figures like Arthur Robertson Cushny, who in 1908, highlighted the differing biological activities of enantiomers. wikipedia.org This led to the development of the field of stereopharmacology. wikipedia.org The establishment of the Cahn-Ingold-Prelog (CIP) priority rules in 1966 provided a standardized nomenclature (R/S notation) for assigning the absolute configuration of chiral centers, a crucial tool for modern chemists. wikipedia.org

Importance of Chiral Arenes in Contemporary Organic Synthesis and Materials Science

Chiral arenes, or aromatic compounds that possess chirality, are of paramount importance in modern organic synthesis and materials science. Their applications are vast and varied, driven by the unique properties that arise from their specific three-dimensional structures.

In organic synthesis, chiral arenes are frequently employed as ligands in asymmetric catalysis, a field dedicated to the selective synthesis of a single enantiomer of a chiral product. snnu.edu.cnrsc.org The precise spatial arrangement of groups in these chiral ligands allows for high levels of stereocontrol in chemical reactions, which is critical in the synthesis of pharmaceuticals and other biologically active molecules. snnu.edu.cnnih.gov Furthermore, the de novo (from the beginning) construction of aromatic rings has emerged as a powerful strategy for preparing a wide array of structurally diverse and stereochemically complex chiral compounds. snnu.edu.cn

In the realm of materials science, chiral arenes are integral to the development of advanced functional materials. rsc.orgresearcher.liferesearchgate.net For instance, chiral polycyclic aromatic hydrocarbons (PAHs) are being investigated for their potential in creating novel photonic materials with unique chiroptical responses, particularly in the near-infrared (NIR) spectrum. researcher.life The self-assembly of chiral macrocyclic arenes can lead to the formation of supramolecular structures with applications in chiral recognition, sensing, and the development of circularly polarized luminescence (CPL) materials. researchgate.netrsc.org

Overview of sec-Butylbenzene (B1681704) Enantiomers in Chemical Literature

sec-Butylbenzene, also known as (2-phenylbutane), is an aromatic hydrocarbon with the chemical formula C10H14. ontosight.aivinatiorganics.com It consists of a benzene (B151609) ring substituted by a sec-butyl group. wikipedia.org The presence of a chiral center at the benzylic carbon atom means that sec-butylbenzene exists as a pair of enantiomers: (S)-sec-butylbenzene and (R)-sec-butylbenzene. nih.gov These enantiomers are non-superimposable mirror images of each other.

The racemic mixture of sec-butylbenzene is a colorless, flammable liquid that is nearly insoluble in water but miscible with organic solvents like alcohol and ether. vinatiorganics.comwikipedia.org It finds use as a solvent for coating compositions and as an intermediate in organic synthesis, particularly in the production of perfumery chemicals. vinatiorganics.com

The synthesis of racemic sec-butylbenzene is typically achieved through the Friedel-Crafts alkylation of benzene with either n-butene or sec-butyl alcohol in the presence of an acid catalyst, such as aluminum chloride or solid phosphoric acid. ontosight.aigoogle.comgoogleapis.com However, these methods often yield a mixture of isomers, including isobutylbenzene (B155976) and tert-butylbenzene, which can be challenging to separate due to their close boiling points. googleapis.com More selective methods have been developed using specific catalysts, such as certain molecular sieves, to produce sec-butylbenzene with high purity. google.comgoogle.com

Research Trajectories for this compound within Advanced Chemical Sciences

Current and future research involving this compound is multifaceted, spanning from fundamental studies of its conformational landscape to its application in cutting-edge catalytic processes.

One area of active investigation is the detailed analysis of the conformational preferences of sec-butylbenzene. Spectroscopic techniques, such as resonant two-photon ionization (R2PI) and UV-UV hole-burning spectroscopy, coupled with ab initio calculations, have been used to identify and characterize the different rotational isomers (rotamers) of sec-butylbenzene. researchgate.net These studies provide valuable insights into the subtle energetic differences between its various spatial arrangements. researchgate.net

In the field of catalysis, this compound serves as a model substrate for studying the selective hydrogenation of bulky aromatic hydrocarbons. researchgate.netmdpi.com This is a crucial process for improving the quality of fuels. Research in this area focuses on developing highly active and selective catalysts, such as modified palladium-based systems, that can efficiently hydrogenate the aromatic ring of sec-butylbenzene to produce sec-butylcyclohexane. researchgate.netmdpi.com

Furthermore, the enantioselective functionalization of the C-H bonds in sec-butylbenzene is a significant frontier in synthetic chemistry. nih.gov The development of biocatalytic methods, for instance, aims to achieve the direct and selective introduction of functional groups, such as primary amines, at the tertiary carbon center of sec-butylbenzene with high enantioselectivity. nih.gov Such advancements hold the promise of providing more efficient and environmentally friendly routes to valuable chiral building blocks.

Physicochemical Properties of sec-Butylbenzene

| Property | Value | Source(s) |

| Molecular Formula | C10H14 | chemicalbook.comchemdad.com |

| Molecular Weight | 134.22 g/mol | chemicalbook.comchemdad.com |

| Melting Point | -75.5 °C | chemicalbook.comchemdad.com |

| Boiling Point | 173-174 °C | chemicalbook.comchemdad.com |

| Density | 0.863 g/mL at 25 °C | chemicalbook.comchemdad.com |

| Refractive Index | n20/D 1.489 | chemicalbook.comchemdad.com |

| Water Solubility | 17.6 mg/L | chemicalbook.comchemdad.com |

Spectroscopic Data of sec-Butylbenzene

| Spectroscopic Technique | Key Features | Source(s) |

| ¹H NMR | Spectra available | chemicalbook.com |

| ¹³C NMR | Spectra available | nih.gov |

| Mass Spectrometry (GC-MS) | Spectra available | spectrabase.com |

| Infrared (IR) Spectroscopy | Spectra available | nist.gov |

| UV/Visible Spectroscopy | Used to study conformers | researchgate.net |

Structure

3D Structure

属性

CAS 编号 |

5787-28-0 |

|---|---|

分子式 |

C10H14 |

分子量 |

134.22 g/mol |

IUPAC 名称 |

[(2S)-butan-2-yl]benzene |

InChI |

InChI=1S/C10H14/c1-3-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/t9-/m0/s1 |

InChI 键 |

ZJMWRROPUADPEA-VIFPVBQESA-N |

SMILES |

CCC(C)C1=CC=CC=C1 |

手性 SMILES |

CC[C@H](C)C1=CC=CC=C1 |

规范 SMILES |

CCC(C)C1=CC=CC=C1 |

产品来源 |

United States |

Advanced Methodologies for Stereoselective Synthesis of S Sec Butylbenzene

Enantioselective Catalytic Hydrogenation Strategies for Substituted Arenes

Asymmetric hydrogenation of prochiral olefins, particularly vinylarenes, represents a direct and atom-economical route to enantioenriched alkylbenzenes. This strategy involves the use of a chiral transition-metal catalyst, typically based on rhodium, iridium, or ruthenium, to deliver hydrogen atoms across the double bond with high facial selectivity. ajchem-b.comdiva-portal.org The substrate for synthesizing (S)-sec-butylbenzene via this method would be an unsaturated precursor such as (E/Z)-1-phenyl-1-butene or 1-phenyl-2-butene.

The success of this method hinges on the design of the chiral ligand that coordinates to the metal center. C2-symmetric diphosphine ligands like DuPhos and BINAP have been instrumental in advancing this field. diva-portal.org For the hydrogenation of vinylarenes, a combination of a rhodium precursor, such as [Rh(COD)₂]BF₄, and a chiral diphosphine ligand can form a highly effective homogeneous catalyst. nih.gov This homogeneous species catalyzes the asymmetric hydrogenation of the olefinic bond with high enantioselectivity. nih.gov

Interestingly, research has shown that a single rhodium precursor can act in both homogeneous and heterogeneous phases. By tuning the ratio of the phosphine (B1218219) ligand to the rhodium precursor, it is possible to create a system where a homogeneous chiral catalyst reduces the double bond enantioselectively, and a heterogeneous catalyst, formed from the excess rhodium, subsequently reduces the aromatic ring if full saturation is desired. nih.gov For the synthesis of this compound, the reaction would be stopped after the selective hydrogenation of the alkene moiety. While this dual-phase catalysis is powerful for creating substituted cyclohexanes, controlling it to yield only the chiral alkylbenzene is the primary goal for this application. diva-portal.orgnih.gov

| Catalyst System | Substrate Type | Product Type | Typical ee (%) | Reference |

| [Rh(COD)₂]BF₄ / Chiral Diphosphine | Vinylarenes | Chiral Alkylbenzenes | >99 | nih.gov |

| Iridium / P,N-based Ligands | Unfunctionalized Alkenes | Chiral Alkanes | High | ajchem-b.com |

| Ru/TsDPEN | Heteroaromatic Quinolines | Chiral Tetrahydroquinolines | High | ajchem-b.com |

| This table presents examples of catalyst systems used for asymmetric hydrogenation of arene-related substrates, illustrating the potential for synthesizing chiral alkylbenzenes. |

Chiral Auxiliary-Mediated Diastereoselective Synthesis

The use of a chiral auxiliary is a classical and robust strategy for asymmetric synthesis. This method involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. The steric and electronic properties of the auxiliary then direct a subsequent bond-forming reaction to occur diastereoselectively. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. caltech.edu

For the synthesis of this compound, a plausible strategy would involve a precursor like phenylacetic acid. This acid can be coupled to a chiral auxiliary, such as pseudoephedrine, to form a chiral amide. caltech.edu The resulting adduct can be enolized and then alkylated with an ethyl halide (e.g., ethyl iodide). The bulky chiral auxiliary blocks one face of the enolate, forcing the alkylating agent to approach from the less hindered side, thereby creating a new stereocenter with high diastereoselectivity.

The final steps involve the removal of the auxiliary. For example, pseudoephedrine amides can be converted into highly enantiomerically enriched carboxylic acids, alcohols, or aldehydes in a single operation. caltech.edu Reduction of the resulting chiral carboxylic acid derivative would yield a precursor which can be converted to this compound. Other well-known auxiliaries, such as Evans oxazolidinones or Oppolzer's sultams, operate on a similar principle of diastereoselective alkylation of enolates. diva-portal.org

| Chiral Auxiliary | Substrate Class | Reaction Type | Diastereoselectivity | Product Precursor | Reference |

| Pseudoephedrine | Carboxylic Acid Amides | Enolate Alkylation | High | α-Substituted Acids, Alcohols | caltech.edu |

| Evans Oxazolidinones | Carboxylic Acid Imides | Enolate Alkylation | High | α-Substituted Acids | N/A |

| 8-Phenylmenthol | Acrylates | Diels-Alder Reaction | High | Cyclic Compounds | diva-portal.org |

| This table shows common chiral auxiliaries and their application in diastereoselective synthesis, outlining a potential pathway to precursors of this compound. |

Enantioselective Alkylation and Arylation Routes to Chiral Benzenes

Modern catalytic methods provide powerful and direct pathways to chiral benzenes, avoiding the need for stoichiometric chiral auxiliaries. These include enantioselective Friedel-Crafts reactions and, more recently, transition-metal-catalyzed cross-coupling and C-H functionalization reactions.

Enantioselective Friedel-Crafts alkylation aims to control the stereochemistry of this classic C-C bond-forming reaction using a chiral Lewis acid or Brønsted acid catalyst. beilstein-journals.orgrsc.org For instance, a chiral phosphoric acid can catalyze the addition of an arene to an in situ-generated electrophile, controlling the enantioselectivity of the bond formation. rsc.org

More advanced strategies involve nickel-catalyzed cross-coupling reactions. Dual photoredox/nickel catalysis has emerged as a powerful tool for the enantioselective arylation of benzylic C(sp³)–H bonds. nih.gov In this approach, a photocatalyst generates an alkyl radical from the alkylbenzene substrate (e.g., propyl or butyl benzene), which then engages in a nickel-catalyzed cross-coupling cycle with an aryl halide. The use of a chiral ligand, such as a sterically hindered biimidazoline, on the nickel center controls the enantioselectivity of the C-C bond formation, leading to chiral 1,1-diarylalkanes. nih.gov While this example creates a diarylalkane, the principle can be adapted. A related strategy is the enantioconvergent Negishi cross-coupling of racemic secondary benzylic halides with organozinc reagents, which can generate enantioenriched 1,1-diarylalkanes using a chiral nickel-bis(oxazoline) catalyst. semanticscholar.org One study specifically reported the synthesis of this compound via an enantioselective arylation, although the enantiomeric excess was modest (17% ee) with the initial ligand designs. ntu.edu.sg

| Method | Catalyst System | Substrates | Product | ee (%) | Reference |

| Benzylic C-H Arylation | Ni/Photoredox + Chiral Biimidazoline Ligand | Propyl/Butyl Benzene (B151609) + Aryl Bromide | 1,1-Diarylalkanes | ~90 | nih.gov |

| Cross-Coupling | Ni/BiOX Ligand | N-Heterocyclic Trifluoroborate + Aryl Bromide | N-Benzylic Heterocycles | Good to Excellent | nih.govnih.gov |

| Friedel-Crafts Alkylation | Ni(II)-PyBPI Complex | Indole + α-Ketoester | Fused Tricyclic Indoles | up to 97 | rsc.org |

| This table summarizes modern enantioselective alkylation and arylation methods applicable to the synthesis of chiral benzylic centers. |

Kinetic Resolution Techniques for Enantiomeric Enrichment of sec-Butylbenzene (B1681704) Precursors

Kinetic resolution is a widely used technique to separate a racemic mixture by selectively reacting one enantiomer at a faster rate than the other, leaving the unreacted enantiomer in high enantiopurity. This method is particularly effective when catalyzed by enzymes due to their high stereoselectivity.

A key precursor to this compound is (S)-sec-butylamine. The kinetic resolution of racemic (R,S)-sec-butylamine has been successfully achieved using ω-transaminase (ω-TA) from Vibrio fluvialis JS17. nih.gov In this process, the enzyme selectively deaminates the (S)-enantiomer in the presence of an amino acceptor like pyruvate, producing 2-butanone. The remaining (R)-sec-butylamine can be isolated with high enantiomeric excess (up to 98% ee). nih.gov To overcome product inhibition by 2-butanone, the reaction can be performed under reduced pressure to facilitate its removal by evaporation. nih.gov

Lipase-catalyzed acylations are also a mainstay for kinetic resolutions. Racemic sec-butylamine (B1681703) can be resolved via acylation using a lipase (B570770), such as from Aspergillus niger or Candida antarctica (CAL-B), and an acyl donor like ethyl acetate. scielo.br These enzymes selectively acylate the (R)-amine, leaving the desired (S)-amine unreacted, although enantioselectivity can be variable. scielo.brresearchgate.net

Alternatively, the alcohol precursor, (R,S)-1-phenyl-1-butanol, can be resolved. Lipase-catalyzed enantioselective esterification of racemic secondary alcohols is a well-established method. tandfonline.comnih.gov Using a lipase like Novozym 435 (Candida antarctica lipase B) and an acyl donor, one enantiomer of the alcohol is selectively esterified, allowing for the separation of the remaining enantiopure alcohol. tandfonline.comnih.govtandfonline.com In a dynamic kinetic resolution (DKR) process, a racemizing agent is added to continuously convert the slower-reacting alcohol enantiomer back into the racemate, theoretically allowing for a 100% yield of the single desired ester enantiomer. scielo.br

| Method | Enzyme | Racemic Substrate | Result | ee (%) | Reference |

| Transamination | ω-Transaminase (Vibrio fluvialis) | (R,S)-sec-Butylamine | (R)-sec-butylamine | 98 | nih.gov |

| Acylation | Lipase (Aspergillus niger) | (R,S)-sec-Butylamine | (R)-N-acetyl-sec-butylamine + (S)-sec-butylamine | >99 (for amide) | scielo.br |

| Acylation | Lipase (Candida antarctica, CAL-B) | (R,S)-sec-Butylamine | (R)-amide + (S)-amine | 84 (for amide) | doi.org |

| Esterification | Novozym 435 (CAL-B) | (R,S)-1-Phenyl-1-propanol | (S)-1-Phenyl-1-propanol | 95 | nih.gov |

| This table details various kinetic resolution strategies for producing enantiopure precursors to this compound. |

Chemoenzymatic and Biocatalytic Approaches to Chiral Alkylbenzenes

Biocatalysis offers highly selective and environmentally benign routes to chiral molecules. Recent advances in enzyme engineering have enabled reactions previously inaccessible through biological means, including the direct functionalization of unactivated C-H bonds.

A landmark achievement in this area is the biocatalytic, enantioselective primary amination of tertiary C–H bonds. Researchers have engineered cytochrome P450 enzymes (P411 variants) to catalyze the amination of the benzylic C-H bond in racemic sec-butylbenzene. nih.govchemrxiv.org This remarkable reaction proceeds via a kinetic resolution, where the enzyme preferentially acts on the (R)-enantiomer of sec-butylbenzene to produce the corresponding amine, leaving behind enantioenriched this compound. chemrxiv.org More impressively, through directed evolution, an enantioconvergent variant was developed that can transform racemic sec-butylbenzene into a single enantiomer of the α-tertiary primary amine product with high enantiomeric excess (>99% ee) and yield. nih.govresearchgate.net This represents a powerful strategy for directly creating value-added chiral products from simple hydrocarbon feedstocks.

Another chemoenzymatic approach involves the hydroxylation of alkylbenzenes. While some enzymes have shown the ability to perform enantioselective C-H hydroxylation on substrates like ethylbenzene (B125841), the activity towards bulkier substrates like butylbenzene (B1677000) can be low with certain catalysts. acs.org The strategies described under kinetic resolution, which combine an enzymatic step with chemical synthesis (e.g., lipase resolution of a chemically synthesized racemic alcohol), are also prime examples of chemoenzymatic processes. beilstein-journals.orgscielo.br These hybrid approaches leverage the unparalleled selectivity of enzymes with the versatility of traditional organic synthesis.

| Method | Enzyme System | Substrate | Product | Key Finding | ee (%) | Reference |

| C-H Amination | Engineered Cytochrome P450 (P411-TEA-5274) | Racemic sec-butylbenzene | (S)-2-Amino-2-phenylbutane | Enantioconvergent amination | >99 | nih.govchemrxiv.org |

| C-H Amination (Kinetic Resolution) | Engineered Cytochrome P450 | Racemic sec-butylbenzene | (R)-amine + this compound | Enzyme prefers (R)-enantiomer | >99 (for amine) | chemrxiv.org |

| This table highlights cutting-edge biocatalytic methods for the direct, stereoselective functionalization of sec-butylbenzene. |

Computational Chemistry and Theoretical Studies on S Sec Butylbenzene

Density Functional Theory (DFT) for Conformational Analysis and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method for investigating the conformational preferences and energy landscapes of molecules. acs.orgnih.gov For (S)-sec-butylbenzene, DFT calculations can predict the relative energies of its different spatial arrangements, known as conformers. These conformers arise from the rotation around the Cα-Cβ bond of the sec-butyl group.

Studies on similar alkylbenzenes, such as n-propylbenzene and n-butylbenzene, have shown that the orientation of the alkyl chain with respect to the benzene (B151609) ring significantly influences the molecule's stability. researchgate.netresearchgate.net For sec-butylbenzene (B1681704), theoretical calculations have identified three stable conformers. researchgate.net The most populated conformer is a gauche arrangement (G1), with the anti (A) and a second gauche (G2) conformer being less populated. researchgate.net This contrasts with n-propylbenzene, where the anti conformer is favored. researchgate.net The presence of the α-methyl group in sec-butylbenzene is a key factor in determining these conformational preferences. researchgate.net

The energy landscape of this compound, as mapped by DFT, reveals the energy barriers between these conformers. This information is crucial for understanding the molecule's dynamic behavior and how it might interact with other molecules or surfaces. The flexibility of the molecule plays a significant role in its chemical reactivity by affecting the accessibility of reactive sites and modulating reaction pathways. ub.edu

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Population (%) |

| Gauche (G1) | gauche | 0.00 | Most Populated |

| Anti (A) | anti | > 0 | ~7 |

| Gauche (G2) | gauche | > 0 | ~2 |

Note: The relative energies and populations are based on theoretical calculations and can vary depending on the level of theory and basis set used. researchgate.net

Ab Initio Calculations of Electronic Structure and Chiroptical Properties

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a highly accurate description of the electronic structure of molecules. osti.govuol.de For this compound, these calculations are essential for understanding the distribution of electrons within the molecule, which in turn governs its reactivity and spectroscopic properties.

A key application of ab initio calculations for a chiral molecule like this compound is the prediction of its chiroptical properties, such as optical rotation and electronic circular dichroism (ECD). aip.orgresearchgate.net These properties arise from the differential interaction of the molecule with left and right circularly polarized light and are directly related to its absolute configuration. Theoretical calculations can predict the sign and magnitude of the optical rotation, which can be compared with experimental measurements to determine the absolute configuration of a synthesized or isolated sample. nih.gov Similarly, calculated ECD spectra can be matched with experimental spectra to confirm the stereochemistry. researchgate.net

Molecular Dynamics Simulations of this compound in Solution and Interacting Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. valencelabs.comlibretexts.org For this compound, MD simulations can provide a detailed picture of its behavior in different environments, such as in various solvents or when interacting with other molecules or surfaces. arxiv.orgacs.org

In solution, MD simulations can reveal how solvent molecules arrange themselves around the this compound molecule and how this solvation structure influences its conformation and dynamics. github.io The choice of solvent can affect the relative energies of the different conformers and the barriers between them. MD simulations are also used to calculate important thermodynamic properties like the free energy of solvation. nih.gov

MD simulations are particularly valuable for studying the interactions of this compound in more complex systems. For instance, they can be used to model the interaction of this compound with a chiral stationary phase in chromatography, providing insights into the mechanisms of chiral recognition. cnr.it By simulating the binding of this compound to a receptor or an enzyme active site, MD can help to understand the structural basis of its biological activity or its role as a ligand. arxiv.org These simulations can track the unbinding pathways of ligands like sec-butylbenzene from protein matrices. arxiv.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Chiral Aromatic Systems

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. acs.orgresearchgate.net For chiral aromatic systems like this compound, QSPR models can be developed to predict a wide range of properties based on molecular descriptors derived from the structure. sciforum.net

The process of QSPR modeling involves several steps:

Data Set Preparation : A diverse set of molecules with known properties is collected.

Descriptor Calculation : A large number of numerical descriptors representing the constitutional, topological, geometrical, and electronic features of the molecules are calculated.

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the property of interest. researchgate.net

Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques. researchgate.net

For this compound and related chiral aromatic compounds, QSPR models can be used to predict properties such as boiling point, refractive index, and toxicity. acs.orgwikipedia.org These models can be particularly useful in environmental science for predicting the fate and transport of such compounds. uga.edu By identifying the key structural features that influence a particular property, QSPR provides valuable insights for the design of new molecules with desired characteristics.

Table 2: Examples of Molecular Descriptors Used in QSPR Models

| Descriptor Type | Examples |

| Constitutional | Molecular weight, number of atoms, number of rings |

| Topological | Connectivity indices, shape indices |

| Geometrical | Molecular surface area, molecular volume |

| Electronic | Dipole moment, polarizability, partial charges |

Computational Prediction of Stereoselectivity in Reactions Involving sec-Butylbenzene Moieties

Computational chemistry plays a crucial role in predicting and understanding the stereoselectivity of chemical reactions. mpg.deresearchgate.net For reactions involving sec-butylbenzene moieties, theoretical methods can be employed to determine why one stereoisomer is formed preferentially over another.

By calculating the energies of the transition states leading to the different stereoisomeric products, chemists can predict the stereochemical outcome of a reaction. acs.org The transition state with the lower energy will correspond to the major product. DFT is a common method for these calculations. For example, in an electrophilic aromatic substitution on sec-butylbenzene, computational models can predict the regioselectivity (ortho, meta, para) and any potential stereoselectivity if a chiral electrophile is used. nsf.gov

Machine learning algorithms are also being increasingly used to predict stereoselectivity. researchgate.net These models are trained on large datasets of reactions with known stereochemical outcomes and can learn the complex relationships between the structures of the reactants, catalysts, and solvents, and the stereoselectivity of the reaction. mpg.de

Theoretical Studies of Chiral Recognition and Interactions with 'Theoceptors'

Chiral recognition is the process by which a chiral molecule selectively interacts with one enantiomer of another chiral molecule. acs.org This is a fundamental process in many areas of chemistry and biology. Theoretical studies provide a powerful means to investigate the mechanisms of chiral recognition at the molecular level. nih.gov

For this compound, computational methods can be used to model its interaction with chiral selectors, such as those used in chiral chromatography, or with biological receptors. researchgate.net These theoretical models, sometimes referred to as 'theoceptors' (theoretical receptors), can help to identify the key intermolecular interactions responsible for chiral discrimination. These interactions can include hydrogen bonds, π-π stacking, dipole-dipole interactions, and steric hindrance. nih.gov

By calculating the binding energies of the two enantiomers of a racemate to a chiral selector, it is possible to predict which enantiomer will bind more strongly and thus be retained longer in a chromatographic column. researchgate.net Molecular docking and molecular dynamics simulations are particularly useful for visualizing and quantifying these interactions. nih.gov These theoretical insights are invaluable for the rational design of new chiral selectors and for understanding the basis of enantioselectivity in biological systems. mdpi.com

Spectroscopic and Chiroptical Methodologies for Research on S Sec Butylbenzene

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) for Absolute Configuration Assignment

Vibrational Optical Activity (VOA) encompasses Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), both powerful techniques for determining the absolute configuration of chiral molecules like (S)-sec-butylbenzene. nih.gov VOA measures the differential interaction of a chiral molecule with left versus right circularly polarized light during a vibrational transition. nih.gov

VCD, specifically, measures the difference in absorption of left and right circularly polarized infrared light. researchgate.net The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms in a molecule. For this compound, the experimental VCD spectrum can be compared with theoretical spectra calculated using methods like density functional theory (DFT). nih.gov A good match between the experimental and a calculated spectrum for a specific enantiomer allows for the unambiguous assignment of its absolute configuration. nih.govresearchgate.net This comparison is a cornerstone of modern stereochemical analysis. nih.gov

Similarly, ROA, which measures the difference in the intensity of Raman scattered left and right circularly polarized light, provides complementary information. nih.gov The combination of VCD and ROA, alongside computational modeling, offers a robust and reliable method for establishing the absolute stereochemistry of this compound. ugent.be

Table 1: Key Aspects of VCD and ROA for this compound Analysis

| Technique | Principle | Information Obtained |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. researchgate.net | Absolute configuration, solution-state conformations. nih.gov |

| Raman Optical Activity (ROA) | Differential Raman scattering of left and right circularly polarized light. nih.gov | Absolute configuration, complementary to VCD. ugent.be |

Electronic Circular Dichroism (CD) Spectroscopy for Conformational and Solvent Interaction Studies

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region. This technique probes the electronic transitions within a chiral molecule and is exquisitely sensitive to both its absolute configuration and its conformational landscape. researchgate.net

For this compound, the benzene (B151609) ring acts as a chromophore. mdpi.com The interaction of this chromophore with the chiral sec-butyl group gives rise to a characteristic CD spectrum. The appearance of the CD spectrum, including the sign and intensity of the Cotton effects, is highly dependent on the spatial arrangement of the atoms, making it a powerful tool for conformational analysis.

Furthermore, changes in the solvent can induce conformational changes in this compound, which are reflected in the ECD spectrum. By studying these solvent-dependent spectral changes, researchers can gain insights into the nature and strength of interactions between the chiral molecule and the surrounding solvent molecules. nih.gov The combination of experimental ECD data with theoretical calculations, such as time-dependent density functional theory (TDDFT), allows for a detailed understanding of the conformational preferences and solvent effects at a molecular level. mdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Elucidation and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful tool for the structural and stereochemical analysis of organic molecules, including this compound. leibniz-fmp.denumberanalytics.com Advanced NMR techniques provide detailed information about molecular connectivity, stereochemistry, and dynamic processes. researchgate.net

Chiral Solvating Agent (CSA) NMR for Enantiomeric Purity Analysis

A key application of NMR in the study of chiral compounds is the determination of enantiomeric purity. This is often achieved by using Chiral Solvating Agents (CSAs). rsc.orgunipi.it CSAs are chiral molecules that can form transient diastereomeric complexes with the enantiomers of an analyte. researchgate.net In the case of a racemic or scalemic mixture of sec-butylbenzene (B1681704), the addition of a CSA will lead to the formation of two different diastereomeric complexes, this compound-CSA and (R)-sec-butylbenzene-CSA.

These diastereomeric complexes have different NMR spectra, resulting in the splitting of signals for the protons of sec-butylbenzene. nih.gov The integration of these separated signals allows for the direct determination of the enantiomeric ratio and, consequently, the enantiomeric excess (ee) of the sample. rsc.org Various types of CSAs can be employed, including those based on BINOL derivatives or metal complexes. rsc.orggoogle.com

Table 2: Representative ¹H-NMR Chemical Shift Differences (Δδ) for Enantiomers of an Analyte in the Presence of a Chiral Solvating Agent

| Analyte Protons | Chemical Shift (δ) for (R)-enantiomer complex | Chemical Shift (δ) for (S)-enantiomer complex | Δδ (ppm) |

| Aromatic-H | 7.25 | 7.28 | 0.03 |

| Methine-H | 2.60 | 2.65 | 0.05 |

| Methylene-H | 1.55 | 1.62 | 0.07 |

| Methyl-H (CH₃CH₂) | 1.20 | 1.24 | 0.04 |

| Methyl-H (CH₃CH) | 0.85 | 0.88 | 0.03 |

| Note: This is a hypothetical example to illustrate the principle. Actual chemical shifts and their differences will depend on the specific CSA, solvent, and experimental conditions. |

Diffusion-Ordered Spectroscopy (DOSY) for Supramolecular Interactions

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. nih.govemerypharma.com The diffusion coefficient is related to the size and shape of a molecule. emerypharma.com DOSY can be a powerful tool for studying supramolecular interactions, such as the formation of host-guest complexes or aggregates. researchgate.netresearchgate.net

In the context of this compound, DOSY can be used to study its interaction with other molecules to form larger supramolecular assemblies. rsc.org If this compound binds to a larger host molecule, the resulting complex will have a smaller diffusion coefficient than free this compound. emerypharma.com This change in diffusion can be measured by DOSY, providing evidence for the interaction and allowing for the determination of binding constants. researchgate.net

Solid-State NMR for Crystalline Forms or Host-Guest Complexes

Solid-state NMR (ssNMR) is a specialized NMR technique used to study molecules in the solid state, such as crystalline forms or host-guest complexes. bruker.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the spatial orientation of molecules within a crystal lattice. ucla.edu

For this compound, ssNMR can be used to characterize its crystalline polymorphs, if any exist. Different crystalline forms will give rise to different ssNMR spectra due to variations in molecular packing and intermolecular interactions. ucla.edu Furthermore, if this compound forms an inclusion complex with a host molecule, ssNMR can provide detailed insights into the structure and dynamics of the guest molecule within the host cavity. orientjchem.orgacs.orgresearchgate.net

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chromatographic techniques are indispensable for the separation and quantification of enantiomers. researchgate.netuni-muenchen.de Both chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used to determine the enantiomeric excess (ee) of chiral compounds like this compound. heraldopenaccess.uschromatographyonline.com

In chiral GC and HPLC, the separation of enantiomers is achieved by using a chiral stationary phase (CSP). uni-muenchen.de The CSP creates a chiral environment where the two enantiomers of sec-butylbenzene interact differently, leading to different retention times. uni-muenchen.de This allows for their separation and subsequent quantification.

The choice between GC and HPLC depends on the volatility and thermal stability of the analyte. For a relatively volatile compound like sec-butylbenzene, chiral GC is often a suitable method, offering high resolution and sensitivity. uni-muenchen.de Chiral HPLC is a more versatile technique applicable to a broader range of compounds and can be used for both analytical and preparative-scale separations. researchgate.netuma.es The use of various detectors, such as UV, fluorescence, or circular dichroism detectors, coupled with these chromatographic methods, allows for accurate and precise determination of the enantiomeric excess. heraldopenaccess.usuma.es

Table 3: Comparison of Chiral GC and HPLC for Enantiomeric Analysis of sec-Butylbenzene

| Technique | Principle | Advantages |

| Chiral Gas Chromatography (GC) | Differential partitioning of enantiomers between a mobile gas phase and a chiral stationary phase. | High efficiency, sensitivity, and rapid analysis for volatile compounds. uni-muenchen.de |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase. | Broad applicability, suitable for both analytical and preparative separations. researchgate.net |

Magnetic Circular Dichroism (MCD) Spectroscopy and Electron Spin Resonance (ESR) in Related Chiral Systems

Magnetic Circular Dichroism (MCD) and Electron Spin Resonance (ESR) are powerful spectroscopic methods that provide detailed insights into the electronic structure and magnetic properties of molecules. While direct and extensive studies on this compound using these specific techniques are not widely documented, the principles and findings from research on related chiral and aromatic systems can be extrapolated to understand their potential application to this compound.

Magnetic Circular Dichroism (MCD) Spectroscopy

MCD spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field parallel to the direction of light propagation. wikipedia.orgsci-hub.se Unlike natural circular dichroism (CD), which is only active for chiral molecules, MCD can be observed for all molecules, chiral or achiral. aip.org The technique is particularly sensitive to the electronic properties of aromatic systems and can reveal information about degenerate and non-degenerate electronic states. sci-hub.seaip.org

For aromatic hydrocarbons like benzene, a molecule structurally related to sec-butylbenzene, MCD spectroscopy has been used to study the vibrational fine structure of electronic transitions. nih.gov The application of a magnetic field can lift the degeneracy of electronic states, providing signed spectra that aid in the assignment of electronic transitions. sci-hub.seiupac.org In the case of benzene, the MCD spectrum is influenced by specific vibrational modes, and theoretical models have been developed to understand these spectral features. nih.govcas.cz For this compound, the π-conjugated system of the benzene ring would be the primary chromophore responsible for MCD signals. The chiral sec-butyl group, while not directly part of the π-system, would induce a chiral perturbation, potentially influencing the MCD spectrum in subtle ways, in addition to giving rise to a natural CD spectrum.

The utility of MCD extends to larger, distorted aromatic systems, where it can be used alongside CD to characterize chiroptical properties. mdpi.com The large orbital angular momentum of aromatic π-conjugated systems can lead to intense MCD signals. u-tokyo.ac.jp Theoretical approaches, such as time-dependent density functional theory (TD-DFT), have been employed to simulate and interpret the MCD spectra of aromatic compounds, providing a deeper understanding of their electronic structure. cas.czacs.org

Illustrative MCD Data for Aromatic Systems

The following table illustrates typical electronic transitions for a simple aromatic system like benzene and the nature of the corresponding MCD signals. The specific wavelengths and signs for this compound would differ due to the alkyl substituent.

| Transition | Approximate Wavelength (nm) | Nature of MCD Signal |

| ¹B₂ᵤ ← ¹A₁g | ~260 | Series of sharp, signed bands (A- and B-terms) |

| ¹B₁ᵤ ← ¹A₁g | ~200 | Strong, signed signal (A-term) |

| ¹E₁ᵤ ← ¹A₁g | ~185 | Very strong, derivative-shaped signal (A-term) |

This table is illustrative and based on the known spectrum of benzene. The exact values for this compound would require experimental measurement.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons, such as free radicals and transition metal complexes. slideshare.netwikipedia.org It provides detailed information about the electronic environment of the unpaired electron through the analysis of g-factors and hyperfine coupling constants. utexas.edu

In the context of chiral systems, ESR is invaluable for studying chiral radicals. The presence of a chiral center can influence the magnetic environment of the unpaired electron, leading to distinct ESR spectra. For instance, the inequivalence of β-methylene hydrogen couplings in the ESR spectrum of the L-tryptophan radical cation is a direct consequence of the chiral center. nih.gov Similarly, if a radical were generated from this compound (e.g., by hydrogen abstraction), the chiral center would likely lead to magnetic inequivalence of nearby protons, which would be observable in the ESR spectrum.

Furthermore, ESR has been instrumental in studying the Chirality-Induced Spin Selectivity (CISS) effect, where chiral molecules act as spin filters for electrons. researchgate.netrsc.org This phenomenon highlights a deep connection between chirality and electron spin. While not a direct study of this compound, research on chiral radical anions has shown that the size and nature of chiral substituents can tune the packing and spin-spin interactions in the solid state, which are probed by ESR. researchgate.net

Interestingly, sec-butylbenzene has been used as a solvent in ESR studies of spin-labeled molecules to investigate very slow rotational diffusion, demonstrating its utility as a medium for such experiments due to its physical properties. nih.gov

Hypothetical ESR Hyperfine Coupling Constants for a this compound Radical

If a radical were formed by abstraction of the methine proton from the sec-butyl group of this compound, one could predict the following hyperfine couplings based on general principles. The table below is a hypothetical representation to illustrate the kind of data ESR provides.

| Interacting Nuclei | Number of Nuclei | Hypothetical Hyperfine Coupling Constant (Gauss) |

| Methyl Protons (CH₃) | 3 | a(H) ≈ 20-25 G |

| Methylene Protons (CH₂) | 2 | a(H) ≈ 10-15 G (potentially inequivalent) |

| Ortho-Protons (Aromatic) | 2 | a(H) ≈ 3-5 G |

| Para-Proton (Aromatic) | 1 | a(H) ≈ 6-8 G |

| Meta-Protons (Aromatic) | 2 | a(H) ≈ 1-2 G |

This table is a hypothetical illustration. Actual values would depend on the precise geometry and electronic structure of the radical and would be determined experimentally.

Reactivity and Reaction Mechanisms Involving S Sec Butylbenzene As a Chiral Substrate or Moiety

Stereospecific Transformations of the sec-Butyl Group

The chiral center of the sec-butyl group in (S)-sec-butylbenzene can direct the stereochemical course of reactions occurring at the benzylic position. While many reactions at this site proceed through planar intermediates that lead to racemization, specific catalytic systems can achieve stereospecific transformations.

One notable example is the enzymatic hydroxylation of alkylbenzenes. The peroxygenase from the fungus Agrocybe aegerita has been shown to catalyze the benzylic hydroxylation of various alkylbenzenes with high stereoselectivity. For instance, the hydroxylation of ethylbenzene (B125841) and propylbenzene (B89791) using this enzyme exclusively yields the (R)-alcohols with enantiomeric excesses (ee) greater than 99%. researchgate.net Although not tested on this compound itself, these results suggest that enzymatic oxidation could provide a route to stereospecifically hydroxylated products, likely with retention or inversion of configuration depending on the enzyme's active site topology.

Another significant stereospecific transformation is the cobalt-catalyzed benzylic borylation. While this reaction can lead to polyborylation, specific conditions can control the functionalization. Studies on sec-butylbenzene (B1681704) have shown that cobalt catalysts can direct borylation to the benzylic C-H bond. princeton.eduacs.org Although the stereochemical outcome at the chiral center of this compound was not the focus of these particular studies, related stereospecific C-H borylations suggest that with a suitable chiral ligand, such a transformation could proceed with high fidelity.

The following table summarizes representative stereospecific transformations applicable to the sec-butyl group.

| Transformation | Reagent/Catalyst | Product Type | Stereochemical Outcome | Reference |

| Benzylic Hydroxylation | Peroxygenase (Agrocybe aegerita) | (R)-1-Phenylalkanols | >99% ee | researchgate.net |

| Benzylic Borylation | Cobalt(II) complex / B2Pin2 | Benzylic boronic ester | Site-selective | acs.org |

Electrophilic and Nucleophilic Aromatic Substitution with Stereochemical Considerations

The sec-butyl group is an ortho-, para-directing and activating substituent for electrophilic aromatic substitution (EAS). libretexts.orgsavemyexams.com The alkyl group donates electron density to the ring by an inductive effect, stabilizing the arenium ion intermediate formed during the attack of an electrophile. uomustansiriyah.edu.iq However, the steric bulk of the sec-butyl group can influence the ratio of ortho to para products. Compared to a methyl group (in toluene), the larger sec-butyl group increases the proportion of the para-substituted product due to steric hindrance at the ortho positions. libretexts.org

When the sec-butyl group is chiral, as in this compound, the stereocenter can induce diastereoselectivity in the substitution pattern, although this effect is often modest. The chiral environment can lead to a slight preference for attack at one of the two diastereotopic ortho positions. More significant diastereoselectivity can be achieved when the reaction proceeds through a chiral intermediate that is influenced by the stereocenter. For example, the SN1-type reaction of chiral benzylic alcohols with arene nucleophiles, which proceeds through a chiral benzylic carbocation, has been shown to yield 1,1-diarylalkanes with high diastereoselectivity (d.r. up to 97/3). acs.org This suggests that if this compound is transformed into a derivative that can generate a benzylic cation, subsequent intramolecular or intermolecular electrophilic attack on another arene could be highly diastereoselective.

Nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of this compound is generally not feasible unless the ring is activated by strong electron-withdrawing groups. However, if such groups are present, the chiral sec-butyl moiety can act as a chiral auxiliary, influencing the stereochemical outcome of the substitution. imperial.ac.ukresearchgate.net For example, in the synthesis of chiral biaryls via SNAr, a chiral oxazoline (B21484) derived from an amino acid can direct the attack of a Grignard reagent with high diastereoselectivity. researchgate.net By analogy, a derivative of this compound could be designed where the chiral center influences the approach of a nucleophile to a suitably activated aromatic ring.

The table below shows the typical product distribution for the nitration of various alkylbenzenes, illustrating the steric effect of the alkyl group.

| Alkylbenzene | % ortho | % meta | % para | Reference |

| Toluene | 58.5 | 4.5 | 37 | libretexts.org |

| tert-Butylbenzene | 16 | 8 | 75 | libretexts.org |

Radical Reactions and Stereochemical Outcomes in the Presence of Chiral Centers

The benzylic C-H bond in this compound is significantly weaker than other C-H bonds in the molecule, making it the primary site for radical reactions. masterorganicchemistry.comillinois.edu A common example is free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator. lumenlearning.comyoutube.com

The mechanism of this reaction involves the abstraction of the benzylic hydrogen by a bromine radical to form a resonance-stabilized benzylic radical. masterorganicchemistry.com This radical intermediate is trigonal planar and achiral. chemistrysteps.compressbooks.pub Consequently, the subsequent attack by a bromine molecule (Br2) can occur from either face of the planar radical with equal probability. chemistrysteps.comyoutube.com Therefore, if the starting material is enantiomerically pure this compound, the product, (1-bromo-1-phenylbutane), will be a racemic mixture. This loss of stereochemical information is a general feature of reactions proceeding through achiral radical intermediates.

While the reaction at the stereocenter leads to racemization, the presence of other stereocenters in the molecule could lead to the formation of diastereomers in unequal amounts. However, for this compound itself, the primary stereochemical outcome of radical substitution at the benzylic position is racemization.

| Reaction | Reagent | Intermediate | Stereochemical Outcome at Benzylic Center | Reference |

| Benzylic Bromination | NBS, light/heat | Planar benzylic radical | Racemization | chemistrysteps.compressbooks.pub |

| Benzylic Oxidation | KMnO4, heat | Benzylic radical/cation | Not applicable (cleavage) | masterorganicchemistry.comlumenlearning.com |

Metal-Catalyzed Cross-Coupling Reactions Involving Chiral Arenes

Metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. When applied to chiral substrates like derivatives of this compound, these reactions can proceed with high stereospecificity, allowing the formation of new chiral molecules with retention or inversion of configuration.

A key strategy involves the conversion of the chiral alkylbenzene into an organometallic reagent. For example, chiral secondary alkylboron compounds can undergo stereospecific Suzuki-Miyaura coupling with aryl halides. acs.orgresearchgate.net It has been demonstrated that the palladium-catalyzed cross-coupling of unactivated secondary alkyltrifluoroborates with aryl chlorides proceeds with inversion of configuration. acs.org Thus, this compound could, in principle, be converted to its corresponding (S)-sec-butyltrifluoroborate, which would then react with an aryl chloride to yield a new chiral biaryl product with an (R) configuration at the stereocenter.

Similarly, chiral α-borylalkylcopper species, generated in situ, have been shown to undergo stereospecific palladium-catalyzed cross-coupling with aryl bromides. sci-hub.se This highlights another potential pathway for the functionalization of this compound derivatives with high stereochemical control. The choice of metal, ligand, and reaction conditions is crucial for achieving high stereospecificity and preventing isomerization of the chiral organometallic intermediate. acs.org

The table below summarizes key findings for stereospecific cross-coupling reactions of chiral secondary alkyl nucleophiles.

| Nucleophile | Electrophile | Catalyst System | Stereochemical Outcome | Reference |

| Secondary alkyltrifluoroborate | Aryl Chloride | Pd-catalyst | Inversion | acs.org |

| Secondary α-borylalkylcopper | Aryl Bromide | Cu-catalyst / Pd-catalyst | Stereospecific | sci-hub.se |

Mechanistic Investigations of Stereoselective Transformations at Remote Positions

Controlling the stereochemistry of a reaction at a position remote from an existing chiral center is a significant challenge in organic synthesis. illinois.educhinesechemsoc.org In the context of this compound, this would involve the chiral sec-butyl group influencing a reaction occurring further down the alkyl chain or on a substituent of the benzene ring.

Recent advances have demonstrated that such remote stereocontrol is achievable through various catalytic systems. For example, cobalt-catalyzed hydroboration has been shown to effect isomerization of an alkene along an alkyl chain, with subsequent borylation occurring at a terminal position with high enantioselectivity, controlled by a chiral ligand on the metal. acs.org A similar "chain-walking" mechanism has been proposed for the polyborylation of sec-butylbenzene, where the catalyst moves along the alkyl chain to functionalize the terminal methyl group. acs.org This suggests that a chiral catalyst could potentially differentiate between the diastereotopic methyl groups in a derivative of this compound or control the stereochemistry of a reaction at a remote site.

Enzymatic systems are also highly effective at achieving remote stereocontrol. Photoenzymatic processes using ene-reductases have been developed to control the stereochemistry of radical reactions occurring at a γ-position relative to an azaarene ring, over 6 Å away from the initial site of interaction. illinois.eduspringernature.comosti.gov The enzyme's chiral pocket dictates the facial selectivity of the final hydrogen atom transfer step, thereby setting the stereochemistry of the remote center. illinois.edu While not demonstrated on this compound, these mechanistic principles provide a blueprint for how remote C-H functionalization could be achieved with stereocontrol.

Mechanistic studies, often supported by computational analysis, indicate that non-covalent interactions such as hydrogen bonding and steric repulsion within the catalyst's chiral environment are key to transmitting the stereochemical information over a long distance. chinesechemsoc.orgresearchgate.net

| Reaction Type | Catalyst System | Key Mechanistic Feature | Potential Application to this compound | Reference |

| Remote C-H Borylation | Cobalt-diimine catalyst | Isomerization/chain-walking | Stereoselective functionalization of the terminal methyl group | acs.org |

| Radical Hydroalkylation | Ene-reductase (photoenzymatic) | Enantioselective H-atom transfer | Stereocontrolled functionalization of a remote position on a side chain | illinois.eduosti.gov |

| Desymmetric Olefin Isomerization | Chiral pincer-cobalt catalyst | β-H elimination from a chiral pocket | Creation of a remote quaternary stereocenter on a derivative | chinesechemsoc.org |

Applications of S Sec Butylbenzene in Asymmetric Catalysis and Synthesis Research

As a Chiral Component in Ligand Design for Transition Metal Catalysts

The efficacy of transition metal catalysts in asymmetric synthesis is profoundly dependent on the structure of the chiral ligands coordinated to the metal center. These ligands create a chiral environment that directs the stereochemical outcome of a reaction. A well-designed ligand typically possesses a combination of steric bulk, electronic properties, and conformational rigidity to achieve high levels of enantioselectivity.

The (S)-sec-butylphenyl moiety offers a foundational chiral scaffold that can be incorporated into ligand structures. The chiral benzylic carbon, substituted with a methyl and an ethyl group, provides a defined three-dimensional arrangement that can influence the coordination sphere of a metal catalyst. Functionalization of the benzene (B151609) ring, for instance, by introducing phosphine (B1218219), amine, or alcohol groups, allows for the synthesis of various types of chiral ligands (e.g., phosphines, P,N-ligands, or amino alcohols).

While the direct use of (S)-sec-butylbenzene itself as a ligand is not feasible, its derivatives are potential candidates. For example, a chiral phosphine ligand incorporating the (S)-sec-butylphenyl group could be synthesized. Such a ligand would be a P-chiral analogue of common bulky triarylphosphines. The steric and electronic properties of phosphine ligands are critical for controlling the reactivity and selectivity of transition metal catalysts in cross-coupling and hydrogenation reactions. sigmaaldrich.comprochemonline.com The chiral sec-butyl group would serve as the primary source of asymmetry, influencing the spatial arrangement of substrates around the catalytic center. Although specific, widely-used ligands based on this exact scaffold are not prominently featured in the literature, the principles of ligand design support its potential utility in developing novel catalysts for asymmetric transformations. snnu.edu.cnnih.gov

Role as a Chiral Solvent or Co-solvent in Enantioselective Reaction Systems

In some asymmetric reactions, the use of a chiral solvent can induce or enhance enantioselectivity by creating a chiral environment that differentially solvates the diastereomeric transition states. However, this approach often results in low levels of asymmetric induction compared to methods using chiral catalysts or auxiliaries.

sec-Butylbenzene (B1681704) is known for its use as a high-boiling point, non-polar solvent in various organic reactions, such as the Pauson-Khand reaction. researchgate.net Despite the commercial availability of its enantiopure form, this compound, its application as a chiral solvent to control stereoselectivity is not well-documented in scientific literature. The chiral influence exerted by a solvent is typically weak, and more effective methods for achieving high enantioselectivity are generally preferred. While theoretically possible that the chiral environment provided by this compound could bias the stereochemical outcome of a reaction, there is currently a lack of research demonstrating its practical application for this purpose.

Utilization in the Development of Chiral Stationary Phases for Chromatographic Separations

Chiral stationary phases (CSPs) are essential for the analytical and preparative separation of enantiomers by chromatography (HPLC, SFC, GC). chromatographyonline.com The fundamental principle of chiral recognition relies on the differential interactions between the two enantiomers of an analyte and the chiral selector immobilized on the stationary phase support. scielo.org.mx These interactions can include hydrogen bonding, π-π stacking, dipole-dipole forces, and steric repulsion, which lead to the formation of transient diastereomeric complexes with different energies and, consequently, different retention times. scielo.org.mxmdpi.com

The structure of this compound, featuring both a π-basic aromatic ring and a stereogenic center, presents the basic requirements for a chiral selector. A CSP could be conceptualized by chemically bonding a derivative of this compound to a solid support like silica (B1680970) gel. nih.govacs.org The aromatic ring could participate in π-π interactions with analytes containing aromatic systems, while the chiral sec-butyl group would provide the necessary steric discrimination to differentiate between enantiomers.

However, a review of current literature indicates that CSPs based on the (S)-sec-butylphenyl moiety have not been developed or are not widely used. The field is dominated by highly effective polysaccharide-based (cellulose and amylose (B160209) derivatives) and Pirkle-type (brush-type) CSPs, which offer broad applicability and high resolving power for a wide range of racemates. mdpi.comphenomenex.comresearchgate.net

As a Model Compound for Stereochemical Investigations and Probe for Chiral Recognition

One of the most significant applications of this compound in research is its use as a model compound for probing the limits of stereoselectivity in challenging chemical transformations. Racemic sec-butylbenzene is an ideal substrate for developing and evaluating new catalysts for enantioconvergent reactions, where a racemic starting material is converted into a single enantiomer of a product.

Specifically, it has been employed in studies on the asymmetric amination of tertiary C-H bonds. nih.gov The tertiary carbon of sec-butylbenzene is a racemic center, and selectively functionalizing this position is difficult because the catalyst must differentiate between the sterically similar methyl and ethyl groups. nih.gov In a study utilizing engineered cytochrome P411 enzymes, racemic sec-butylbenzene was used as the substrate to test the efficiency and selectivity of biocatalytic C-H amination. The enzyme was able to catalyze the amination with high regioselectivity and enantioselectivity, demonstrating its ability to resolve the racemic center kinetically. nih.gov

| Substrate | Catalyst | Product | Total Turnover Number (TTN) | Regioselectivity Ratio (r.r.) | Enantiomeric Excess (e.e.) |

| rac-sec-butylbenzene (1a) | P411-variant | (S)-2-amino-2-phenylbutane (3a) | 970 | >99:1 | 92% |

| (R)-sec-butylbenzene (R-1f) | P411-variant | (S)-product (S-3f) | 420 | >99:1 | >99% |

| This compound (S-1f) | P411-variant | (R)-product (R-3f) | 26 | >99:1 | -85% |

| This table presents data on the biocatalytic amination of sec-butylbenzene derivatives, highlighting the enzyme's efficiency and selectivity. The data illustrates a kinetic resolution where the (R)-enantiomer is preferred, leading to high e.e. for the product. Adapted from reference nih.gov. |

Furthermore, sec-butylbenzene has been used as a chiral analyte to investigate the recognition capabilities of novel chiral solvating agents. In one study, the interaction between sec-butylbenzene and a chiral cobalt-based complex was analyzed using NMR spectroscopy, although distinct signal separation was not observed under the tested conditions. google.com These applications underscore the value of this compound as a benchmark substrate for assessing and refining new methods in asymmetric synthesis and chiral recognition.

Integration into Chiral Auxiliaries for Diastereoselective Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This strategy is a powerful and reliable method for controlling stereochemistry in reactions like alkylations and aldol (B89426) additions. numberanalytics.comnumberanalytics.com

While this compound itself is not an auxiliary, its functionalized derivatives, particularly chiral amines, are valuable precursors. For instance, (S)-1-phenylbutan-1-amine, which can be synthesized from precursors related to sec-butylbenzene, is a chiral primary amine that can be used to form amide-based auxiliaries. mdpi.com

The general procedure involves reacting the chiral amine with a carboxylic acid or its derivative to form a chiral amide. The substrate is now the acyl portion of this amide. Deprotonation of the α-carbon of the acyl group creates a chiral enolate. The steric bulk of the auxiliary, originating from the chiral center of the former 1-phenylbutan-1-amine, blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. This process results in the formation of a new stereocenter with a predictable configuration, leading to a single diastereomer as the major product. The final step involves the hydrolytic cleavage of the amide bond to release the enantiomerically enriched carboxylic acid product and recover the chiral amine auxiliary.

Stereochemical Control and Stereoselective Processes Featuring S Sec Butylbenzene Derivatives

Chiral Induction in Novel Reaction Architectures

In the realm of supramolecular chemistry, the "sergeants and soldiers" principle describes how a small amount of a chiral molecule (the "sergeant") can impose its chirality on a larger population of achiral, conformationally flexible molecules (the "soldiers"). In studies of self-assembled monolayers on gold surfaces, oligo(p-phenylene-ethynylene) molecules substituted with (S)-sec-butyl groups acted as effective chiral sergeants. researchgate.net These chiral molecules induced a global homochiral conformation in windmill-like structures formed by co-assembled achiral "soldier" molecules, demonstrating that even a subtle chiral center can propagate stereochemical information through non-covalent interactions. researchgate.net

However, the effectiveness of such induction is highly dependent on the reaction context. In attempts to create optically active poly(isocyanides) through screw-sense selective polymerization, (S)-sec-butyl alcohol was used as a chiral solvent. The study found that while chiral amines were effective initiators for inducing helicity, the use of (S)-sec-butyl alcohol as the solvent did not result in any measurable optical activity in the final polymer. This highlights that the mere presence of a chiral entity is not always sufficient for effective chiral induction; the specific interactions within the transition state are paramount.

Diastereoselectivity in Multi-Chiral Center Systems Incorporating (S)-sec-butylbenzene

When a reaction creates a new stereocenter in a molecule that already contains one, the two resulting stereoisomers are diastereomers. Diastereoselectivity refers to the preferential formation of one diastereomer over another. Palladium-catalyzed carboetherification reactions, for example, can generate multiple stereocenters in a single step to form substituted tetrahydrofurans. acs.orgumich.edu The mechanism typically involves a syn-oxypalladation step, which establishes the relative stereochemistry of the newly formed centers. acs.orgthieme-connect.de

While studies have not explicitly used this compound as the aryl halide, analogous systems demonstrate how such a chiral substituent could influence the reaction's diastereoselectivity. In these reactions, an aryl halide is coupled with a γ-hydroxyalkene. If the aryl halide were a derivative of this compound, the chiral sec-butyl group would create a chiral environment around the palladium center during the key C-C bond-forming reductive elimination step. This chiral environment would influence the approach of the reacting partners, potentially favoring one diastereomeric transition state over another and thereby enhancing the diastereomeric ratio (dr) of the final multi-chiral product.

Research on Pd-catalyzed carboetherification of various γ-hydroxyalkenes with different aryl bromides shows that high diastereoselectivity can be achieved, often exceeding 20:1 dr, particularly when using bulky phosphine (B1218219) ligands like S-Phos. acs.org

Table 1: Diastereoselectivity in Pd-Catalyzed Carboetherification for Tetrahydrofuran Synthesis acs.org The following table presents data from analogous systems to illustrate the principle of diastereoselectivity. The aryl bromide used was not sec-butylbenzene (B1681704).

| Entry | Alcohol Substrate | Aryl Bromide | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | (E)-1-Phenylhex-4-en-1-ol | 1-Bromo-4-tert-butylbenzene | 76 | >20:1 |

| 2 | (E)-Oct-6-en-3-ol | 1-Bromo-4-fluorobenzene | 72 | 20:1 |

| 3 | (Z)-1-Phenylhex-4-en-1-ol | 1-Bromonaphthalene | 68 | 9:1 |

| 4 | (E)-1-Cyclohexylhex-4-en-1-ol | 1-Bromo-4-methoxybenzene | 81 | >20:1 |

This data demonstrates that the reaction is highly sensitive to the geometry of the alkene and the nature of the substituents, achieving excellent diastereoselectivity. The introduction of a chiral center on the aryl bromide, as in this compound, would add another layer of stereochemical control, potentially allowing for fine-tuning of the product's stereochemistry.

Studies on Stereoconvergence and Stereodivergence in Complex Chiral Transformations

Stereoconvergence

A powerful strategy in asymmetric synthesis is the conversion of a racemic starting material into a single, highly enantioenriched product, a process known as stereoconvergence. nih.gov This is typically achieved in reactions where the starting material's stereocenter is labile and can racemize under the reaction conditions. Nickel-catalyzed cross-coupling reactions are particularly effective in this regard, often proceeding through radical intermediates where the initial stereochemical information is lost. sci-hub.senih.gov

In such a scenario, a chiral catalyst system dictates the stereochemical outcome, regardless of which enantiomer of the starting material reacts. Mechanistic studies have shown that both the (R) and (S) enantiomers of a chiral starting material can deliver the same enantioenriched product, with the product's absolute configuration determined solely by the chirality of the catalyst's ligand. uzh.ch For example, in the nickel-catalyzed electrochemical reductive cross-coupling of racemic 2-phenyl-1-tosylaziridine with an alkenyl bromide, the use of a chiral bis(oxazoline) ligand (L1) consistently yields the (S)-product, demonstrating a highly effective stereoconvergent pathway. uzh.ch

This principle is directly applicable to a hypothetical reaction using racemic sec-butylbenzene derivatives. For instance, a Negishi cross-coupling of racemic 1-(1-bromoethyl)benzene (a structural analog) with an organozinc reagent, catalyzed by a nickel complex with a chiral pybox ligand, would be expected to yield a single enantiomer of the 1,1-diarylalkane product. mdpi.com

Table 2: Stereoconvergent Ni-Catalyzed Coupling of Racemic Aziridine uzh.ch This table illustrates the principle of stereoconvergence where the ligand's chirality, not the substrate's, determines the product's stereochemistry.

| Entry | Aziridine Enantiomer | Chiral Ligand | Product | Yield (%) | Enantiomeric Ratio (er) |

| 1 | (R)-2-phenyl-1-tosylaziridine | (S ,S )-L1 | (S)-Product | 70 | 96:4 |

| 2 | (S)-2-phenyl-1-tosylaziridine | (S ,S )-L1 | (S)-Product | 68 | 96:4 |

| 3 | Racemic Aziridine | (S ,S )-L1 | (S)-Product | 70 | 96:4 |

| 4 | Racemic Aziridine | (R ,R )-L1 | (R)-Product | 71 | 4:96 |

Stereodivergence

In contrast to stereoconvergence, stereodivergent synthesis allows for the selective formation of any possible diastereomer of a product from a common set of starting materials, typically by changing the catalyst or reaction conditions. nih.govd-nb.info This provides powerful control over molecular architecture, enabling access to diastereomers that may be disfavored under standard thermodynamic or kinetic control.

For a reaction involving an this compound derivative that generates a second stereocenter, two diastereomers are possible. A stereodivergent approach would allow access to both. For example, in the synthesis of molecules with both central and axial chirality, different chiral phosphoric acid catalysts have been used to selectively produce different diastereomers from the same substrates. d-nb.info Similarly, stereodivergent synthesis of chiral allenes has been achieved where changing the solvent can switch the reaction pathway from stereoretentive to stereoinvertive, providing access to both product enantiomers from a single starting material enantiomer. acs.org

Exploration of Non-Covalent Interactions for Stereocontrol

Non-covalent interactions (NCIs), such as hydrogen bonds, π-π stacking, and C-H/π interactions, are critical in dictating the three-dimensional structure of transition states in asymmetric catalysis. nih.govnumberanalytics.com While weaker than covalent bonds, the cumulative effect of multiple, well-organized NCIs can create a significant energy difference between competing diastereomeric transition states, leading to high levels of stereoselectivity. nih.gov

In the context of a derivative of this compound, the chiral alkyl group can engage in specific non-covalent interactions that guide the stereochemical outcome. The benzene (B151609) ring itself is a prime candidate for π-π stacking and cation-π interactions, while the C-H bonds of the sec-butyl group can act as donors for C-H/π interactions.

The defined stereochemistry of the (S)-sec-butyl group means that its methyl and ethyl substituents, and their associated C-H bonds, occupy specific regions of space. In a catalyzed reaction, the substrate-catalyst complex would orient itself to minimize steric repulsion and maximize stabilizing NCIs. For example, a transition state where the bulkier ethyl group is pointed away from a sterically demanding part of the catalyst would be favored. Simultaneously, a C-H bond from the methyl group might be positioned perfectly to engage in a stabilizing C-H/π interaction with an aromatic ring on the catalyst or another substrate. nih.gov Computational studies on chiral phosphoric acid catalysts have shown that such subtle C-H/π and stacking interactions between the substrate and the catalyst's aryl groups are often the deciding factors in stereoselectivity. nih.gov

Recent work has even demonstrated the use of silicon-fluorine non-covalent interactions to direct C-H functionalization at a distal meta-position of fluoroalkyl arenes, showcasing the power of weak interactions to achieve high selectivity. researchgate.net This principle suggests that the specific, chiral arrangement of C-H bonds in an this compound derivative could similarly be used to direct reactions with high stereocontrol by carefully designing a catalyst that engages in specific, stabilizing non-covalent interactions with it.

Future Research Directions and Emerging Methodologies for S Sec Butylbenzene

Integration with Flow Chemistry for Enhanced Stereoselective Production

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processes, such as enhanced heat and mass transfer, improved safety, and greater consistency. jst.org.in The integration of flow chemistry with stereoselective synthesis holds immense promise for the production of (S)-sec-butylbenzene.

Future research in this area will likely focus on the development of packed-bed reactors containing immobilized chiral catalysts or biocatalysts. unimi.itresearchgate.net These systems allow for the continuous conversion of prochiral starting materials, such as benzene (B151609) and n-butene or 1-phenyl-1-butene, into the desired (S)-enantiomer with high efficiency and easy product-catalyst separation. The ability to precisely control reaction parameters like temperature, pressure, and residence time in a flow system can lead to significant improvements in enantioselectivity and productivity compared to batch reactions. unimi.itmdpi.com

Table 1: Comparison of Batch vs. Flow Chemistry for Stereoselective Synthesis

| Feature | Batch Processing | Flow Chemistry |

|---|---|---|

| Productivity | Lower, limited by reactor size and cycle time. | Higher, continuous production. unimi.it |

| Stereoselectivity | Can be difficult to control precisely. | Often enhanced due to precise control of parameters. unimi.itmdpi.com |

| Safety | Higher risk with exothermic reactions and hazardous reagents. | Inherently safer due to small reaction volumes. jst.org.in |

| Scalability | Often challenging, requiring process redesign. | Simpler, by running the system for longer periods ("scaling out"). researchgate.net |

| Process Control | Manual or semi-automated. | Fully automated for consistent quality. jst.org.in |

Machine Learning and Artificial Intelligence Approaches for Predicting Stereoselectivity